17-Methylene-4-androsten-3-one can be derived from natural steroid precursors through various synthetic pathways. It is classified under androgens and anabolic steroids, which are compounds that mimic the effects of testosterone. The compound's classification is significant due to its biological activity, which includes promoting muscle growth and influencing secondary sexual characteristics.
The synthesis of 17-Methylene-4-androsten-3-one typically involves several chemical transformations starting from natural steroid precursors like testosterone or androstenedione.
For example, one method involves treating testosterone with potassium ethylate in tetrahydrofuran, followed by adding a suitable alkynyl reagent to introduce the methylene group at position 17, ultimately yielding 17-Methylene-4-androsten-3-one with a moderate yield .
The molecular structure of 17-Methylene-4-androsten-3-one features a steroid backbone with specific functional groups that define its chemical properties:
The presence of these features contributes to its biological activity, particularly its interaction with androgen receptors.
17-Methylene-4-androsten-3-one can participate in various chemical reactions that modify its structure or functionality:
These reactions are essential for understanding how modifications can influence the pharmacological profile of this compound .
The mechanism of action for 17-Methylene-4-androsten-3-one primarily involves its interaction with androgen receptors in target tissues:
Research indicates that modifications at specific positions can significantly alter these interactions, making it a valuable compound in studying androgenic activities .
The physical and chemical properties of 17-Methylene-4-androsten-3-one are critical for its application in research and pharmaceuticals:
These properties influence its formulation in pharmaceutical preparations and its bioavailability when administered .
17-Methylene-4-androsten-3-one has several scientific applications, particularly in pharmacology and biochemistry:
The ongoing research into its biological effects continues to unveil new applications and therapeutic potentials for this compound .
The development of synthetic androstane derivatives represents a significant chapter in medicinal chemistry, originating with the isolation of testosterone in 1935. Early structural modifications focused on enhancing metabolic stability and oral bioavailability. The introduction of alkyl groups at the C17 position—exemplified by methyltestosterone (discovered in 1935 and introduced clinically in 1936)—marked a breakthrough in creating orally active androgens [1] [6]. 17-Methylene-4-androsten-3-one emerged from systematic efforts to further optimize the androstane scaffold. Its synthesis, documented in patent literature (US2844602A), involved innovative acylation and hydrogenation techniques to introduce the exocyclic methylene group at C17 while preserving the Δ⁴-3-keto configuration essential for androgen receptor binding [10]. This modification distinguished it from contemporaries like mestanolone (17α-methyl-DHT), which features A-ring reduction [5].
Table 1: Evolution of Key Androstane Derivatives
Compound | Structural Features | Discovery Era | Primary Innovation |
---|---|---|---|
Testosterone | Δ⁴-3-keto, 17β-OH | 1935 | Natural androgen prototype |
Methyltestosterone | 17α-methyl group | 1935 | First oral androgen |
Mestanolone | 17α-methyl, 5α-reduced A-ring | 1950s | Non-aromatizable androgen |
17-Methylene-4-androsten-3-one | 17-methylene, Δ⁴-3-keto | Post-1950s | Exocyclic alkylene modification |
17-Methylene-4-androsten-3-one (C₂₀H₂₈O) belongs to the 4-androsten-3-one steroid family characterized by a conjugated enone system in ring A. This structural motif is critical for binding the androgen receptor (AR) ligand-binding domain [4] [8]. The 17-methylene group alters electron distribution and steric bulk compared to conventional 17-keto or 17-hydroxy derivatives, potentially influencing metabolic fate. Unlike 17α-alkylated analogs (e.g., methyltestosterone), this modification avoids direct hepatotoxic pathways linked to 17α-methyl metabolism [1] [6].
Metabolically, the compound serves as a biosynthetic intermediate and is enzymatically processed via two primary pathways:
Its neuroactive potential is suggested by structural analogy to androsterone, a known GABAₐ receptor modulator [9]. The intact Δ⁴ bond allows potential aromatization to estrogenic derivatives, though this remains experimentally unconfirmed for the 17-methylene variant.
Table 2: Metabolic Pathways of 17-Methylene-4-Androsten-3-one
Enzyme System | Metabolite Generated | Biological Consequence |
---|---|---|
5α-Reductase | 17-Methylene-5α-androstan-3-one | Increased AR binding affinity |
CYP3A4 | 17-Hydroxy-17-methyl-1,4-androstadien-3-one | Detoxification/elimination |
3α-HSD | Reduced 3-keto to hydroxyl | Neurosteroid potential |
Current research priorities focus on three unresolved aspects:
: While molecular modeling predicts AR binding comparable to methyltestosterone (binding energy: -9.2 kcal/mol), experimental validation of its anabolic:androgenic ratio is lacking. The 17-methylene group may confer selective modulation of AR conformational dynamics, potentially uncoupling anabolic from androgenic effects [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0